Introduction: The Strategic Importance of Ethyl 10H-phenothiazin-2-ylcarbamate in Medicinal Chemistry
Introduction: The Strategic Importance of Ethyl 10H-phenothiazin-2-ylcarbamate in Medicinal Chemistry
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 10H-phenothiazin-2-ylcarbamate
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Ethyl 10H-phenothiazin-2-ylcarbamate (CAS No. 37711-29-8) is a heterocyclic organic compound built upon the privileged phenothiazine scaffold.[1][2] The phenothiazine tricycle is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents, most notably first-generation antipsychotics.[3] Its derivatives, however, exhibit a vast therapeutic potential, including anticancer, antifungal, and anti-inflammatory properties.[4][5][6] Ethyl 10H-phenothiazin-2-ylcarbamate serves as a crucial chemical building block for the synthesis of more complex molecules that leverage this potent scaffold.[2] Research into its analogs has pointed towards potential applications in developing novel agents for the central nervous system (CNS), such as antipsychotic and antidepressant drugs.[2]
A comprehensive understanding of the physicochemical properties of this intermediate is paramount for drug development professionals. These properties govern a molecule's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed analysis of the known and predicted physicochemical characteristics of Ethyl 10H-phenothiazin-2-ylcarbamate, offers expert insight into the causality behind these properties, and presents standardized protocols for their experimental determination.
Section 1: Core Molecular and Physical Characteristics
The fundamental identity and physical nature of a compound are the starting points for all further investigation. These core attributes are summarized below.
| Property | Data | Source(s) |
| CAS Number | 37711-29-8 | [1][7][8][9] |
| Molecular Formula | C₁₅H₁₄N₂O₂S | [1][2][7][8][9] |
| Molecular Weight | 286.35 g/mol | [1][2][8][9] |
| Common Synonyms | Ethyl N-10H-phenothiazin-2-ylcarbamate; 2-(Ethoxycarbonylamino)phenothiazine; Phenothiazine-2-carbamic acid, ethyl ester | [1][9] |
While specific experimental data for properties like melting and boiling points are not widely published in the literature, supplier information suggests the compound is a solid at room temperature, with recommended storage conditions at 2-8°C under light protection.[2][8][9] The lack of definitive melting point data represents a critical data gap. The melting point is not merely a measure of physical state but a crucial indicator of purity. A sharp, defined melting range is a primary criterion for sample quality in any research or development setting.
Section 2: Solubility and Partitioning Behavior (LogP)
The solubility and lipophilicity of a drug candidate are pivotal determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.
Qualitative Solubility: Ethyl 10H-phenothiazin-2-ylcarbamate is described as having moderate solubility in organic solvents and limited solubility in water.[1] This profile is characteristic of the phenothiazine class.[1]
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Causality: The molecule's behavior is a direct consequence of its structure. The large, tricyclic, and aromatic phenothiazine core is inherently nonpolar and hydrophobic, driving its affinity for organic solvents. The ethyl carbamate group adds some polar character through its carbonyl (C=O) and amine (N-H) functionalities, which can participate in hydrogen bonding. However, this is insufficient to overcome the hydrophobicity of the large scaffold, resulting in poor aqueous solubility.
Octanol-Water Partition Coefficient (LogP): The LogP value is a quantitative measure of lipophilicity. While experimental data is scarce, computational models provide a valuable estimate.
| Parameter | Predicted Value | Significance |
| LogP | 4.46 | High Lipophilicity |
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Expert Insight: A LogP value of 4.46 indicates that the compound is significantly more soluble in an oily, nonpolar environment (like octanol, a surrogate for cell membranes) than in an aqueous one.[8] This high lipophilicity suggests a strong potential for crossing biological membranes, including the blood-brain barrier, which is a desirable trait for CNS-targeted agents. However, it also raises flags for potential issues such as low bioavailability due to poor aqueous solubility, nonspecific binding to proteins and tissues, and potential for metabolic instability.
Section 3: Spectroscopic and Structural Data
Spectroscopic analysis is essential for confirming the chemical structure and purity of a compound. Although a full experimental dataset for Ethyl 10H-phenothiazin-2-ylcarbamate is not publicly available, predicted mass spectrometry data and an analysis of expected spectral features provide a robust framework for its identification.
Predicted Mass Spectrometry Data: The following table outlines the predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule, which are critical for its identification via mass spectrometry.[10]
| Adduct | Predicted m/z |
| [M+H]⁺ | 287.08488 |
| [M+Na]⁺ | 309.06682 |
| [M-H]⁻ | 285.07032 |
| [M]⁺ | 286.07705 |
Expected Spectroscopic Features:
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¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the phenothiazine rings, with characteristic splitting patterns. A broad singlet for the N-H proton of the phenothiazine core and another for the carbamate N-H would likely be present. The ethyl group would exhibit a classic triplet (for the -CH₃) and quartet (for the -OCH₂-) pattern.
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¹³C NMR: The carbon NMR would display a number of signals in the aromatic region (approx. 110-150 ppm) corresponding to the phenothiazine carbons. A distinct signal for the carbonyl carbon of the carbamate would appear downfield (approx. 155-165 ppm), along with signals for the two carbons of the ethyl group.
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IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations around 3300-3400 cm⁻¹ for the secondary amines. A strong C=O stretch for the carbamate carbonyl group would be prominent around 1700-1730 cm⁻¹. C-N and C-S stretching bands, as well as aromatic C-H and C=C bands, would also be present.
Section 4: Methodologies for Experimental Characterization
To address the existing data gaps, standardized experimental protocols are necessary. The following methodologies are presented as a self-validating system for the rigorous characterization of Ethyl 10H-phenothiazin-2-ylcarbamate or similar novel chemical entities.
Protocol 4.1: Determination of Melting Point
This protocol describes the use of a standard digital melting point apparatus to determine the melting range, a key indicator of purity.
Methodology:
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Sample Preparation: Finely powder a small amount of the dry sample.
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Capillary Loading: Pack the powdered sample into a capillary tube to a height of approximately 3 mm.
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Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Rapid Ramp: Set a rapid heating ramp (e.g., 10-20°C/min) to get an approximate melting temperature.
-
Precise Determination: Using a new sample, heat the block to about 20°C below the approximate melting point.
-
Slow Ramp: Decrease the heating rate to 1-2°C/min.
-
Record Range: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
-
Validation: A pure compound should exhibit a sharp melting range of <2°C. A broad range suggests the presence of impurities.
Protocol 4.2: Determination of LogP via Shake-Flask Method (OECD 107)
This protocol provides a definitive experimental value for the octanol-water partition coefficient.
Methodology:
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Pre-saturation: Shake n-octanol and water together for 24 hours to ensure mutual saturation. Separate the phases.
-
Stock Solution: Prepare a stock solution of the test compound in n-octanol. The concentration must be determined accurately via UV-Vis spectroscopy or HPLC.
-
Partitioning: In a separatory funnel, combine a known volume of the octanol stock solution with a known volume of the pre-saturated water phase.
-
Equilibration: Shake the funnel vigorously for 5-10 minutes, then allow the phases to separate completely. Centrifugation may be required to break up emulsions.
-
Analysis: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound in the aqueous phase using the same analytical method as in step 2.
-
Calculation: The concentration in the octanol phase is determined by mass balance (initial concentration minus aqueous concentration). LogP is calculated as: Log₁₀([Compound]octanol / [Compound]water).
-
Validation: The experiment should be performed in triplicate at a constant temperature (e.g., 25°C).
Workflow 4.3: Comprehensive Structure Elucidation
The confirmation of a chemical structure is a multi-step, synergistic process. The following workflow illustrates the logical relationship between different analytical techniques.
Caption: Workflow for structural elucidation and confirmation.
Conclusion
Ethyl 10H-phenothiazin-2-ylcarbamate is a compound of significant interest due to its foundational role in the synthesis of novel phenothiazine-based therapeutics. This guide has synthesized the available data to present a clear picture of its physicochemical properties. While its core molecular identity is well-established and its lipophilicity can be reliably predicted, critical experimental data, particularly for melting point and solubility, are lacking in public literature. The provided protocols offer a standardized approach for researchers to generate this essential data, ensuring the quality and reproducibility required for advanced drug discovery and development programs. The continued characterization of such key intermediates is fundamental to unlocking the full therapeutic potential of the phenothiazine class.
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